molecular formula C16H15ClO2 B7792754 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid

2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid

Cat. No.: B7792754
M. Wt: 274.74 g/mol
InChI Key: STFPLJHNDCUUGV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C 16 H 15 ClO 2 and a molecular weight of 274.74 g/mol . As a chlorinated phenylpropanoic acid derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry and pharmaceutical research . Structurally related phenylpropanoic acid scaffolds are frequently utilized in the synthesis and development of novel bioactive molecules . For instance, recent scientific literature has highlighted pyrrole-containing compounds derived from phenylpropanoic acid structures as promising candidates with demonstrated anti-inflammatory and immunomodulatory properties in preclinical models . Researchers value this chemical structure as a building block for exploring structure-activity relationships, particularly in the design of potential enzyme inhibitors or cytokine modulators . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-6-3-2-4-7-12)13-8-5-9-14(17)10-13/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFPLJHNDCUUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Subsequent Halogenation

The most widely documented method involves a Friedel-Crafts acylation to construct the propanoic acid backbone, followed by selective chlorination at the 3-position of the phenyl ring.

Reaction Scheme :

  • Acylation : Methacrylic acid reacts with benzene derivatives in the presence of AlCl₃ to form 2-methyl-3-phenylpropanoic acid intermediates.

  • Chlorination : Electrophilic substitution introduces chlorine at the meta position using Cl₂ or SOCl₂ under controlled pH (6–7) in aqueous media.

Key Parameters :

  • Catalyst : Aluminum chloride (1.2–1.5 equivalents) maximizes acylation efficiency.

  • Solvent : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

  • Temperature : 80–100°C for acylation; 25–40°C for chlorination.

Yield and Purity :

StepYield (%)Purity (%)Major Impurities
Acylation78–8285–90Ortho-substituted isomers
Chlorination65–7088–924-chloro byproduct (5–8%)

Regioselectivity challenges arise from competing para-chlorination, necessitating pH control (neutral to slightly basic) and slow reagent addition.

Alternative Halogenation Strategies

Direct Bromination-Chlorine Exchange

A patent-derived approach (WO2009102155A2) utilizes brominated intermediates followed by halogen exchange:

  • Brominate 2-methyl-2-phenylpropanoic acid using Br₂ in H₂O/Na₂CO₃ to yield 2-(3-bromophenyl)-2-methylpropanoic acid.

  • Perform Ullmann-type coupling with CuCl to replace bromine with chlorine.

Advantages :

  • Higher meta selectivity (94–96%) compared to direct chlorination.

  • Scalable under mild conditions (60–80°C, atmospheric pressure).

Limitations :

  • Requires palladium catalysts for efficient halogen exchange, increasing costs.

  • Residual bromine (0.5–1.2%) may persist post-reaction.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements emphasize continuous flow systems to enhance reproducibility and safety:

Process Design :

  • Reactor 1 : Friedel-Crafts acylation in a packed-bed reactor with immobilized AlCl₃.

  • Reactor 2 : Tubular chlorination unit with in-line pH monitoring.

Performance Metrics :

ParameterBatch ProcessContinuous Flow
Annual Capacity50–100 kg500–1,000 kg
Purity88–92%93–96%
Solvent Waste30 L/kg8 L/kg

Computational Modeling for Reaction Optimization

Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:

  • Chlorination Transition State : Activation energy (EaE_a) of 58 kJ/mol for meta substitution vs. 72 kJ/mol for para.

  • Steric Effects : Methyl groups at C2 increase torsional strain by 12–15 kcal/mol, favoring planar intermediates for meta attack.

Experimental Validation :

  • Arrhenius plots confirm Ea=62±4E_a = 62 \pm 4 kJ/mol for chlorination, aligning with DFT predictions.

Challenges and Mitigation Strategies

Byproduct Formation

Primary Byproducts :

  • 4-Chloro Isomer : Forms via radical stabilization at para position; reduced by using directing groups (e.g., -NO₂) transiently.

  • Di-Chlorinated Derivatives : Controlled by limiting Cl₂ stoichiometry (1.05–1.1 equivalents).

Purification Techniques :

  • Crystallization : Ethanol/water (3:1 v/v) removes 90–95% of para isomers.

  • Chromatography : Reverse-phase HPLC (C18, acetonitrile/H₂O) achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • IUPAC Name : 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
  • Molecular Formula : C16H15ClO2
  • Molecular Weight : 274.74 g/mol
  • Canonical SMILES : CC(CC1=CC=CC=C1)(C2=CC=CC=C2Cl)C(=O)O

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups through established reaction pathways such as Friedel-Crafts acylation and nucleophilic substitution reactions. These synthetic routes facilitate the development of more complex molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits potential biological activities:

  • Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, thus reducing inflammation.
  • Analgesic Properties : Preliminary studies indicate potential pain-relieving effects.
  • Antimicrobial Activity : Certain derivatives have shown efficacy against specific bacterial strains.

Research findings on the biological activities of this compound are summarized below:

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief in animal models
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The observed anti-inflammatory effect was comparable to that of standard NSAIDs like ibuprofen, suggesting a similar mechanism involving COX inhibition.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This highlights its potential use as an antimicrobial agent in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities, differing primarily in substituent positions or functional groups:

Compound Name Molecular Formula Key Substituents Similarity Index Reference
2-(3-Chlorophenyl)propanoic acid C₉H₉ClO₂ 3-chlorophenyl, no methyl/phenyl 0.95
2-(4-Chlorophenyl)-2-methylpropanoic acid C₁₀H₁₁ClO₂ 4-chlorophenyl, methyl 0.95
2-(3,4-Dichlorophenyl)-2-phenylacetic acid C₁₄H₁₀Cl₂O₂ 3,4-dichlorophenyl, phenyl 0.95
2-Methyl-3-phenylpropanoic acid C₁₀H₁₂O₂ Phenyl, methyl (no chlorine) N/A
(4-Chlorophenoxy)-2-methyl-3-phenylpropanoic acid C₁₆H₁₅ClO₃ 4-chlorophenoxy, methyl, phenyl N/A

Key Observations :

  • Chlorine Position: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-chlorophenyl analogues (e.g., 2-(4-Chlorophenyl)-2-methylpropanoic acid) .
  • Functional Groups: Replacement of phenyl with phenoxy (as in compound 8 from ) introduces ether oxygen, likely altering solubility and metabolic stability .

Physical and Chemical Properties

Melting Points and Solubility
  • The additional methyl and phenyl groups in the target compound may elevate this due to increased molecular rigidity.
  • 2-(3-Chlorophenyl)propanoic acid: Molecular weight 184.62 g/mol; likely lower melting point than the target compound due to reduced steric bulk .
  • (4-Chlorophenoxy)-2-methyl-3-phenylpropanoic acid: Phenoxy substitution may enhance lipid solubility compared to phenyl analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or asymmetric catalytic carboxylation. For example, halogenated intermediates (e.g., 3-chloro-2-methyl precursors) can undergo nucleophilic substitution with phenyl Grignard reagents . Reaction efficiency is improved by optimizing catalyst loading (e.g., chiral catalysts for enantiomeric purity) and controlling temperature (80–120°C) to minimize side products like dehalogenated derivatives. Purification via recrystallization in ethanol/water mixtures enhances yield (≥85%) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential:

  • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 1.5–1.8 ppm (methyl groups) confirm substitution patterns .
  • ¹³C NMR : Signals near δ 180 ppm indicate the carboxylic acid group.
  • FT-IR spectroscopy validates the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~550 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₆H₁₅ClO₂) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL). For cell-based studies, prepare stock solutions in DMSO (<1% final concentration) to avoid cytotoxicity. Solubility enhancers like β-cyclodextrin (5% w/v) can improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) may arise from assay conditions. Standardize protocols:

  • Use recombinant enzymes (≥95% purity) to minimize interference from isoforms .
  • Control pH (7.4 ± 0.2) and ionic strength (150 mM NaCl) to mimic physiological conditions .
  • Validate results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. How can computational modeling predict the compound’s interaction with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding affinities. Key steps:

  • Generate 3D conformers using quantum mechanics (DFT/B3LYP/6-31G*) .
  • Map electrostatic potentials to identify hydrophobic interactions with phenylalanine residues (e.g., π-π stacking) .
  • Validate with experimental mutagenesis (e.g., alanine scanning of binding pockets) .

Q. What advanced chromatographic methods separate enantiomers of this chiral compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phases (hexane:isopropanol 90:10, 1.0 mL/min) to achieve baseline separation (R > 1.5). Confirm enantiopurity via circular dichroism (CD) at 220–260 nm .

Q. How do substituent variations (e.g., Cl vs. Br) affect the compound’s metabolic stability?

  • Methodological Answer : Compare halogenated analogs using microsomal stability assays:

  • Incubate with liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
  • Halogen size impacts metabolic half-life (t₁/₂): Chloro-substituted derivatives show t₁/₂ = 45 min vs. bromo (t₁/₂ = 30 min) due to cytochrome P450 binding affinity .

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